molecular formula C19H20N2O3S B2658265 N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-16-9

N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2658265
CAS RN: 896375-16-9
M. Wt: 356.44
InChI Key: VMMGQGIZQNPWJP-UHFFFAOYSA-N
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Description

“N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound. It likely contains a quinoline nucleus, which is a common structure in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and more .

Scientific Research Applications

Antimalarial and Antiviral Activity

N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its derivatives have shown promising applications in the fight against infectious diseases. A theoretical investigation into sulfonamide derivatives highlighted their potential as COVID-19 therapeutic agents, utilizing computational calculations and molecular docking studies. These compounds have been shown to exhibit significant antimalarial activity, with one of the sulfonamides demonstrating excellent antimalarial activity through a low IC50 value. Additionally, the molecular docking studies of these compounds revealed small energy affinity against crucial enzymes in malaria and COVID-19 pathogens, indicating their potential for treating these diseases (Fahim & Ismael, 2021).

Neuroprotective Properties

Research into the neuroprotective properties of N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide analogs has found that these compounds can protect against cerebral ischemia. Specifically, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog, was found to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Antimicrobial and Antibacterial Effects

The synthesis of novel quinoline sulfonamide derivatives has expanded the application of N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide into the realm of antimicrobial and antibacterial agents. Studies have shown that these derivatives possess high activity against Gram-positive bacteria, suggesting their potential in addressing antibiotic resistance and treating bacterial infections. This is particularly relevant for infections caused by pathogens that are developing resistance against available antibiotics (Alavi et al., 2017).

Anticancer Activity

Compounds bearing the sulfonamide moiety, including N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide derivatives, have been explored for their anticancer activity. These derivatives have been shown to exhibit substantial antitumor activity in vitro and/or in vivo, acting through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Some derivatives have demonstrated considerable cytotoxic activity against human tumor cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, & El-Hossary, 2011).

properties

IUPAC Name

N-benzyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-18-9-8-16-12-17(11-15-7-4-10-21(18)19(15)16)25(23,24)20-13-14-5-2-1-3-6-14/h1-3,5-6,11-12,20H,4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMGQGIZQNPWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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